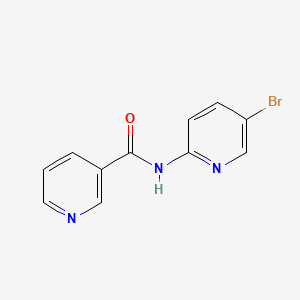![molecular formula C19H16N2O2 B5708143 N-[3-(acetylamino)phenyl]-1-naphthamide](/img/structure/B5708143.png)
N-[3-(acetylamino)phenyl]-1-naphthamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(acetylamino)phenyl]-1-naphthamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as "NAPA" and is a derivative of 1-naphthylamine. NAPA has been found to exhibit a variety of biochemical and physiological effects that make it an attractive candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of NAPA is not fully understood, but it is believed to involve the inhibition of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs). These enzymes are involved in processes such as inflammation and tissue remodeling, and their inhibition by NAPA may contribute to its observed effects.
Biochemical and Physiological Effects:
NAPA has been found to exhibit a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. These effects are believed to be due to NAPA's ability to inhibit enzymes such as COX-2 and MMPs, as well as its antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NAPA in laboratory experiments is its well-documented effects and mechanisms of action. This allows for more accurate and reproducible results. However, one limitation of using NAPA is its potential toxicity at high doses, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for research on NAPA. One area of interest is its potential use in combination with other drugs or therapies for cancer treatment. Another area of interest is its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's disease. Further research is needed to fully understand the mechanisms of action of NAPA and its potential applications in scientific research.
Métodos De Síntesis
The synthesis of NAPA involves the reaction of 1-naphthylamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified using techniques such as recrystallization or column chromatography. The purity of the final product is important for ensuring accurate results in laboratory experiments.
Aplicaciones Científicas De Investigación
NAPA has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. In cancer research, NAPA has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. Inflammation studies have shown that NAPA can reduce the production of inflammatory cytokines and promote the production of anti-inflammatory cytokines. In neurodegenerative disease research, NAPA has been found to protect neurons from oxidative stress and improve cognitive function.
Propiedades
IUPAC Name |
N-(3-acetamidophenyl)naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O2/c1-13(22)20-15-8-5-9-16(12-15)21-19(23)18-11-4-7-14-6-2-3-10-17(14)18/h2-12H,1H3,(H,20,22)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOBTSYRSFGNJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(acetylamino)phenyl]-1-naphthamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(4-chlorophenoxy)benzyl]piperidine](/img/structure/B5708063.png)
![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N,N-diphenylacetamide](/img/structure/B5708068.png)

![methyl 4-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5708072.png)

![4-{[(2-methoxyphenyl)amino]carbonyl}phenyl propionate](/img/structure/B5708077.png)
![2-(4-nitrophenyl)-3-[4-(1-piperidinyl)phenyl]acrylonitrile](/img/structure/B5708081.png)
![{4-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5708090.png)

![(4-{[(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]methyl}phenyl)(4-fluorophenyl)methanone](/img/structure/B5708100.png)
![3-(3-nitrophenyl)-N-[2-(1-pyrrolidinyl)phenyl]acrylamide](/img/structure/B5708124.png)


![2-(2-furyl)-8,9-dimethyl-7-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5708154.png)